7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Overview
Description
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Radical Scavenging Activity
Chromones and their derivatives, including compounds structurally related to 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, have been investigated for their antioxidant properties. These compounds are natural constituents of the human diet and exhibit a variety of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant capability, which includes neutralizing active oxygen and interrupting free radical processes, may contribute to preventing cell impairment leading to diseases. Structural features like the double bond, carbonyl group, and specific hydroxyl groups on the chromone nucleus are crucial for their radical scavenging activity (Yadav et al., 2014).
Anticancer Activity
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the examination of chromone derivatives. Compounds belonging to the 3-styrylchromones and 3-styryl-2H-chromenes classes have demonstrated promising tumor specificity and minimal keratinocyte toxicity. These compounds induce apoptotic cell death in human oral squamous cell carcinoma cell lines, potentially through down-regulation of the glycerophospholipid pathway. The chemical modification of these lead compounds to introduce functional groups could be a key step towards developing novel anticancer drugs (Sugita et al., 2017).
Environmental Applications
Amine-functionalized materials, including those related to benzopyran derivatives, have been highlighted for their potential in environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants, and amine-containing sorbents have shown promise in removing them at low concentrations. The removal efficiency is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents (Ateia et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as 1,4-benzodiazepine-2-ones are known to have activities in the central nervous system (cns), including anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant effects .
Mode of Action
Similar compounds have been tested for various biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Related compounds have been shown to have a wide range of biological effects, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKIHNNHMAAWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-23-8 | |
Record name | 2H-1-Benzopyran-4-amine, 7-chloro-3,4-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191608-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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